molecular formula C20H25NO3 B564327 Ethyl 3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate CAS No. 868754-42-1

Ethyl 3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate

Cat. No.: B564327
CAS No.: 868754-42-1
M. Wt: 327.424
InChI Key: PGOQCGKYYXPSDW-UHFFFAOYSA-N
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Description

Ethyl 3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate is a chemical compound with the molecular formula C20H25NO3 It is known for its complex structure, which includes a pyridine ring substituted with an ethyl group and an ethoxyphenyl group

Scientific Research Applications

Ethyl 3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Ethylpyridine Intermediate: The synthesis begins with the preparation of 5-ethylpyridine, which is achieved through the alkylation of pyridine with ethyl bromide in the presence of a base such as potassium carbonate.

    Ethoxylation: The next step involves the ethoxylation of the 5-ethylpyridine intermediate. This is done by reacting it with ethylene oxide in the presence of a catalyst like potassium hydroxide to form 2-(5-ethylpyridin-2-yl)ethanol.

    Coupling with 4-Bromophenylpropanoate: The final step involves the coupling of 2-(5-ethylpyridin-2-yl)ethanol with ethyl 4-bromophenylpropanoate under basic conditions, typically using a base like sodium hydride or potassium tert-butoxide, to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halides, amines.

Comparison with Similar Compounds

Ethyl 3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate can be compared with similar compounds such as:

    Ethyl 3-(4-(2-(5-methylpyridin-2-yl)ethoxy)phenyl)propanoate: Similar structure but with a methyl group instead of an ethyl group.

    Ethyl 3-(4-(2-(5-phenylpyridin-2-yl)ethoxy)phenyl)propanoate: Similar structure but with a phenyl group instead of an ethyl group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3/c1-3-16-5-9-18(21-15-16)13-14-24-19-10-6-17(7-11-19)8-12-20(22)23-4-2/h5-7,9-11,15H,3-4,8,12-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGOQCGKYYXPSDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801200261
Record name Ethyl 4-[2-(5-ethyl-2-pyridinyl)ethoxy]benzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801200261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868754-42-1
Record name Ethyl 4-[2-(5-ethyl-2-pyridinyl)ethoxy]benzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=868754-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0868754421
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 4-[2-(5-ethyl-2-pyridinyl)ethoxy]benzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801200261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL 3-(4-(2-(5-ETHYLPYRIDIN-2-YL)ETHOXY)PHENYL)PROPANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2RVO1NCOQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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